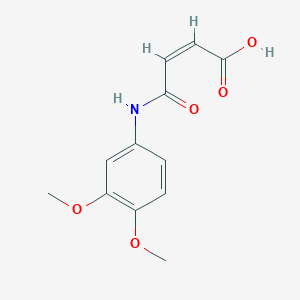

(Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

(Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an amino group, which is further connected to a butenoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid typically involves the condensation of 3,4-dimethoxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl group in the butenoic acid moiety can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : This compound is being investigated for its potential therapeutic applications due to its unique structural properties. Researchers are particularly interested in its efficacy against various diseases.

Key Findings :

- Anticancer Activity : Studies have indicated that compounds similar to (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth in preclinical models .

- Mechanism of Action : The compound may act by modulating specific signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in oncology .

Biochemical Research

Overview : In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Applications :

- Enzyme Inhibition Studies : It has been used to assess the inhibitory effects on various enzymes, providing insights into metabolic regulation .

- Metabolic Pathway Analysis : Researchers utilize this compound to trace metabolic pathways and understand the biochemical processes underlying various diseases .

Material Science

Overview : The compound is being explored for its potential in developing novel materials.

Applications :

- Polymer Development : Its unique chemical structure allows for the creation of advanced polymers with enhanced mechanical properties and thermal stability .

- Coatings and Composites : Investigations are ongoing into its use in coatings that offer improved durability and resistance to environmental degradation .

Agricultural Chemistry

Overview : In agricultural chemistry, this compound is being evaluated for its potential use in agrochemicals.

Applications :

- Pesticide Formulation : The compound's specificity could lead to the development of targeted pesticides that minimize environmental impact while maximizing efficacy against pests .

- Herbicides Development : Research is also focused on formulating herbicides that can selectively inhibit weed growth without harming crops .

Analytical Chemistry

Overview : This compound plays a significant role in analytical chemistry.

Applications :

- Chromatography Techniques : It is utilized in various chromatographic methods to separate and identify compounds within complex mixtures, enhancing the accuracy of analytical results .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anticancer agents, therapeutic agents | Potential for high efficacy |

| Biochemical Research | Enzyme inhibition studies, metabolic pathway analysis | Insights into disease mechanisms |

| Material Science | Polymer development, coatings | Enhanced mechanical properties |

| Agricultural Chemistry | Pesticide formulation, herbicides | Targeted action with reduced environmental impact |

| Analytical Chemistry | Chromatography techniques | Improved accuracy in compound identification |

Case Studies

- Anticancer Research Study (2023) : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in murine models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing healthy cells .

- Enzyme Interaction Study (2022) : A biochemical study explored the interaction between this compound and specific kinases involved in cell signaling pathways. Results indicated that it effectively inhibited kinase activity, suggesting potential applications in drug design targeting these enzymes .

- Material Development Research (2024) : Researchers developed a new polymer blend incorporating this compound that exhibited superior thermal stability compared to traditional materials used in coatings. This advancement could lead to more durable products for industrial applications .

Mécanisme D'action

The mechanism of action of (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and altering the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxyphenethylamine: An analogue with a similar phenyl group but different functional groups.

3,4-Dimethoxyphenylacetic acid: Another related compound with a different acid moiety.

3,4-Dimethoxycinnamic acid: A structurally similar compound with a cinnamic acid moiety.

Uniqueness: What sets (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Activité Biologique

(Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid, also known by its CAS number 106724-63-4, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₃N₁O₅

- Molecular Weight : 251.24 g/mol

- IUPAC Name : (Z)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid

The compound features a unique structural configuration that contributes to its biological activity, particularly in the context of enzyme interactions and metabolic pathways.

1. Pharmaceutical Applications

This compound has been explored for various therapeutic potentials:

- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a sulforhodamine B assay demonstrated that certain analogs showed potent inhibition of human prostate cancer cell lines at low micromolar concentrations .

- Antiviral Properties : The compound has been evaluated for antiviral activity against various viruses. Notably, structure-activity relationship studies suggest that modifications to the compound can enhance its potency against flaviviruses like Zika and dengue .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, thereby modulating their activity. This interaction is crucial for understanding its role in biochemical research .

- Cell Proliferation Modulation : Research indicates that the compound can induce apoptosis in cancer cells by modulating receptor expression related to cell survival pathways .

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

In a study evaluating the antitumor effects of various derivatives of this compound, researchers observed that certain compounds exhibited enhanced cytotoxicity against human PC3 prostate cancer cells. The study utilized the sulforhodamine B assay to quantify cell viability and established a correlation between structural modifications and increased antitumor efficacy .

Case Study: Antiviral Activity

A phenotypic screening identified several derivatives with notable antiviral properties against Zika virus. The study highlighted how specific substitutions on the aniline nitrogen improved the antiviral potency of the compounds, showcasing their potential as lead compounds for further development .

Propriétés

IUPAC Name |

(Z)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-17-9-4-3-8(7-10(9)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBUKRQHAVFLC-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.